Cas no 866847-57-6 (N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide)

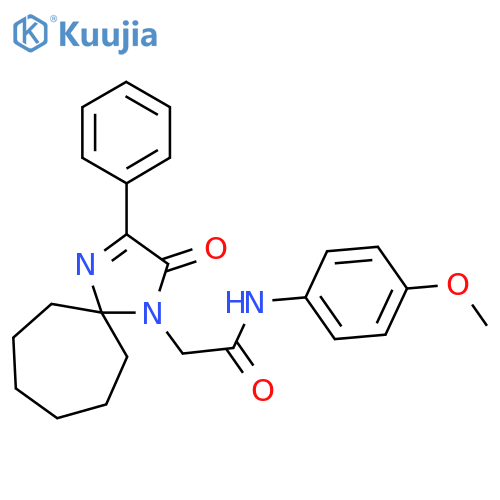

866847-57-6 structure

商品名:N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide

CAS番号:866847-57-6

MF:C24H27N3O3

メガワット:405.48948597908

CID:6561867

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide

- N-(4-methoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide

-

- インチ: 1S/C24H27N3O3/c1-30-20-13-11-19(12-14-20)25-21(28)17-27-23(29)22(18-9-5-4-6-10-18)26-24(27)15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,25,28)

- InChIKey: QBLWBAFDDLYRHJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(OC)C=C1)(=O)CN1C2(CCCCCC2)N=C(C2=CC=CC=C2)C1=O

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1605-1282-1mg |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide |

866847-57-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1605-1282-3mg |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide |

866847-57-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1605-1282-2mg |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide |

866847-57-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1605-1282-4mg |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide |

866847-57-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1605-1282-2μmol |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl}acetamide |

866847-57-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide 関連文献

-

1. Book reviews

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

866847-57-6 (N-(4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量